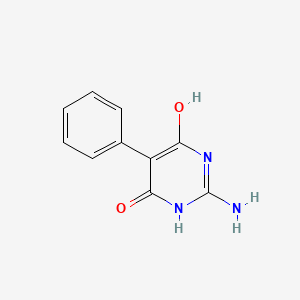

2-Amino-5-phenylpyrimidine-4,6-diol

Übersicht

Beschreibung

2-Amino-5-phenylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 g/mol It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenylpyrimidine-4,6-diol typically involves the condensation of guanidine hydrochloride with monosubstituted malonic acid diesters in the presence of sodium ethoxide . The reaction is carried out under reflux conditions, followed by the addition of ethanol and subsequent evaporation to yield the desired product. The general procedure involves dissolving metallic sodium in absolute ethanol under argon, followed by the addition of guanidine hydrochloride and the corresponding monosubstituted malonic acid diester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-phenylpyrimidine-4,6-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-phenylpyrimidine-4,6-diol has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Wirkmechanismus

The mechanism of action of 2-Amino-5-phenylpyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4,6-dihydroxypyrimidine: Similar in structure but lacks the phenyl group at position 5.

2-Amino-4,6-dichloropyrimidine: Contains chlorine atoms instead of hydroxyl groups at positions 4 and 6.

2,4-Diamino-6-hydroxypyrimidine: Contains additional amino groups at positions 2 and 4.

Uniqueness

2-Amino-5-phenylpyrimidine-4,6-diol is unique due to the presence of both amino and hydroxyl groups on the pyrimidine ring, as well as the phenyl group at position 5. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .

Biologische Aktivität

2-Amino-5-phenylpyrimidine-4,6-diol (commonly referred to as A10) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between appropriate pyrimidine derivatives and amino compounds. The process can yield high purity and substantial quantities of the compound, which is essential for subsequent biological testing.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage related to various diseases.

Inhibition of Nitric Oxide Production

One of the key findings regarding the biological activity of this compound is its role in inhibiting nitric oxide (NO) production in immune cells. In vitro assays using mouse peritoneal cells showed that this compound significantly reduced NO biosynthesis when stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The inhibition was dose-dependent, with effective concentrations reported as low as 2.5 µM .

| Compound | IC50 (µM) | % Inhibition at 50 µM |

|---|---|---|

| A10 | 36 | 91.6 |

| B12 | 2 | >55 |

Table 1: Inhibition of NO production by various pyrimidine derivatives.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary results suggest that this compound possesses activity against certain bacterial strains, indicating its potential as a lead compound in developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects appears to involve modulation of signaling pathways associated with inflammation and oxidative stress. Specifically, the inhibition of NO production suggests an interaction with pathways involving inducible nitric oxide synthase (iNOS), which is often upregulated during inflammatory responses.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study assessing the anti-inflammatory effects of this compound, researchers observed a significant decrease in pro-inflammatory cytokines in treated groups compared to controls. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound demonstrated a strong ability to neutralize free radicals, supporting its potential use in formulations aimed at reducing oxidative stress-related damage.

Eigenschaften

IUPAC Name |

2-amino-4-hydroxy-5-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5H,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPMTXLIFATOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382944 | |

| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154146-07-3 | |

| Record name | 2-amino-5-phenylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.